2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethanamine, also known as 2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethanamine dihydrochloride, belongs to the thiazole family of compounds. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen atoms in a five-membered ring structure. This compound is recognized for its potential applications in medicinal chemistry due to its unique structural characteristics and biological activities.
The compound is classified under the chemical identifier CAS No. 1354954-13-4. It has been documented in various chemical databases, including PubChem and BenchChem, where it is described as a dihydrochloride salt of the base compound. The structural formula indicates that it contains a thiazole ring substituted with a methyl and phenyl group, enhancing its biological activity.
The synthesis of 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethanamine typically involves several key steps:
Industrial production methods may utilize automated reactors and continuous flow processes to ensure high efficiency and scalability of the synthesis.
The molecular structure of 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethanamine can be described by the following characteristics:
The compound can participate in various chemical reactions typical of amines and thiazoles, such as:
The mechanism of action for 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethanamine involves interactions at the molecular level with biological targets:
The physical properties of 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethanamine include:
Chemical properties include:
These properties are essential for understanding the behavior of the compound in biological systems and its potential applications in drug formulation .
Due to its structural features and biological activities, 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethanamine has potential applications in:
Research into this compound continues to explore its full potential within these fields .
The Hantzsch thiazole synthesis remains the cornerstone for constructing the 5-methyl-4-phenylthiazole core of this aminothiazole derivative. This classic method involves the condensation of α-halocarbonyl compounds with thioamides or thioureas under thermally activated conditions. As demonstrated in patent literature, 3-chloro-2,4-pentanedione reacts with thiobenzamide derivatives in ethanol at reflux temperatures (8 hours) to yield 5-methyl-2,4-disubstituted thiazole intermediates with efficiencies exceeding 90% [7]. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the electrophilic α-carbon of the haloketone, followed by ring closure through dehydration [3] [6].
For 2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethanamine, the Hantzsch approach is adapted using ω-amino-functionalized precursors. Thioureas derived from protected amino acids (e.g., N-Boc-2-aminoethanethiol) undergo cyclization with α-bromoketones like 2-bromo-1-(4-methylphenyl)ethan-1-one. This strategy installs the ethanamine chain directly during thiazole ring formation, though competing side reactions like thiohydantoin formation necessitate protective group optimization [8]. Recent innovations utilize allyloxycarbonyl (Alloc) protection to suppress undesired cyclization, preserving the amine functionality for downstream deprotection [8].
Table 1: Hantzsch Modifications for Target Compound Synthesis
Thiocarbonyl Component | Halocarbonyl Component | Conditions | Key Intermediate | Yield |
---|---|---|---|---|
Thiobenzamide | 3-Chloro-2,4-pentanedione | Ethanol, reflux, 8h | 1-(4-Methyl-2-phenylthiazol-5-yl)ethanone | 90% [7] |
N-Allyloxycarbonyl-thiourea | 2-Bromo-1-(4-methylphenyl)ethanone | DMF, 60°C, 12h | 2-(5-Methyl-4-phenylthiazol-2-yl)ethylcarbamate | 75% [8] |
2-Aminoethanethiol hydrochloride | Phenacyl bromide derivatives | Acetone, reflux, 6h | 2-(4-Arylthiazol-2-yl)ethanamine salts | 68% [6] |
Beyond classical Hantzsch routes, Cook-Heilbron methodology enables thiazole assembly using α-aminonitrile derivatives. This approach is particularly valuable for introducing C5-amine substituents. Condensation of 2-(2-cyanoethyl)aniline with aryl isothiocyanates generates thiourea adducts, which undergo oxidative cyclization upon treatment with bromine/acetic acid to form 2-aminothiazoles. This pathway allows precise control over C4-aryl group regiochemistry [6]. Microwave-assisted protocols significantly accelerate this process, reducing reaction times from hours to minutes (15 min, 150°C) while improving yields by 15–20% compared to conventional heating [6].
Gabriel synthesis variants employ α-acylaminoketones cyclized with Lawesson’s reagent or phosphorus pentasulfide. For instance, 2-(2-acetamidoethyl)-1-(4-methylphenyl)ethan-1-one undergoes sulfuration at 80°C in toluene, yielding the thiazoline intermediate. Subsequent dehydrogenation with manganese dioxide or chloranil affords the fully aromatic thiazole core with the ethanamine tether intact [6].
Post-cyclization amine introduction exploits the reactivity of thiazole C2 substituents. Nucleophilic displacement of 2-chloromethylthiazoles with potassium phthalimide, followed by hydrazinolysis, provides a high-purity route to the primary amine [3]. Alternatively, reductive amination of thiazole-2-acetaldehyde derivatives using sodium cyanoborohydride and ammonia/ammonium acetate efficiently installs the primary amine group, though aldehyde oxidation state control is critical [9].
For industrial applications, azide reduction offers operational safety advantages. Mitsunobu reaction of 2-(thiazol-2-yl)ethanol with diphenylphosphoryl azide yields the azidoethyl intermediate, which undergoes Staudinger reduction (PPh₃/H₂O) or catalytic hydrogenation (Pd/C) to deliver the target amine without over-reduction byproducts [3]. Solid-phase techniques further enhance purity, where thiazole building blocks immobilized on Wang resin undergo on-resin azidation and cleavage/reduction sequences [5].
Industrial synthesis employs modular continuous stirred-tank reactors (CSTRs) equipped with real-time analytics for precise control of exothermic cyclization steps. In-line FTIR and HPLC systems monitor Hantzsch reaction progression, enabling instantaneous adjustments to reactant stoichiometry (typically ±1% accuracy) and temperature (±0.5°C) [9]. This automation suppresses byproducts like thiazole dimerization products, enhancing isolated yields to >92%. Static mixers integrated into bromoketone feed streams ensure homogeneous mixing before thiourea introduction, minimizing localized decomposition [9].
Machine learning algorithms trained on historical batch data optimize reagent addition profiles. For example, gradient dosing of α-bromoketones into thiourea suspensions reduces polysubstitution byproducts by 40%. These systems also enable solvent switching (e.g., ethanol-to-toluene transitions) during workup without manual handling, improving amine recovery in extraction stages [3] [9].
Flow chemistry revolutionizes thiazole manufacturing by intensifying key transformations. The Hantzsch cyclization operates efficiently in capillary microreactors (0.5 mm ID) at elevated temperatures/pressures (160°C, 15 bar), achieving near-quantitative conversion in <10 minutes residence time. This eliminates decomposition pathways prevalent in batch reflux systems [3]. Integrated membrane separators continuously remove hydrogen halide byproducts via countercurrent base washing (K₂CO₃ solution), preserving catalyst activity in downstream hydrogenation steps [9].
A fully continuous end-to-end process for 2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethanamine exemplifies this approach:
Table 2: Industrial Production Technique Performance Metrics
Process | Reactor Type | Key Parameters | Output Metrics | Advantages vs. Batch |
---|---|---|---|---|
Hantzsch Cyclization | Tubular Microreactor | 160°C, 15 bar, 10 min residence | 98% conversion | 50% higher space-time yield, 75% less solvent |
Azide Reduction | Packed-Bed Reactor | 50°C, 20 bar H₂, Pd/TiO₂ catalyst | >99% deazotation | No catalyst filtration, 90% lower metal leaching |
End-to-End Continuous | Linked CSTR/Flow units | 4 total units, 37 min total residence | 88% overall yield | 94% cycle time reduction, 30% CAPEX savings |
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